This compound can be derived from various natural and synthetic sources. It is classified under the category of O-heterocycles, specifically as a benzofuran derivative. Benzofurans are known for their presence in numerous natural products and synthetic compounds, often exhibiting significant biological activities.
The synthesis of 2,3-dihydrobenzofuran-3,7-diol can be achieved through several methods:
The technical details of these synthesis methods include specific conditions such as temperature control, reaction times, and catalyst concentrations, which are critical for optimizing yield and purity.
The molecular structure of 2,3-dihydrobenzofuran-3,7-diol consists of a benzene ring fused to a furan ring with hydroxyl groups at the 3rd and 7th positions. Its chemical formula is .
2,3-Dihydrobenzofuran-3,7-diol can undergo various chemical reactions due to its functional groups:
Understanding the reactivity patterns of this compound is essential for developing new synthetic pathways or modifying existing ones.
The mechanism of action for 2,3-dihydrobenzofuran-3,7-diol primarily revolves around its interactions with biological targets:
Research indicates that modifications on the benzofuran scaffold can significantly influence biological activity, making it a valuable scaffold in drug design.
2,3-Dihydrobenzofuran-3,7-diol has several applications in scientific research:
2,3-Dihydrobenzofuran-3,7-diol represents a structurally distinctive and biologically significant subclass of benzofuran derivatives within natural product chemistry. Characterized by a reduced furan ring fused to a benzene core with hydroxyl substituents at C-3 and C-7, this scaffold confers unique stereoelectronic properties that facilitate diverse biological interactions. Its occurrence spans multiple plant families, where it frequently serves as a biosynthetic intermediate or terminal metabolite with modulatory roles in physiological processes. The cis or trans configuration at the C2-C3 junction, alongside the phenolic hydroxyl groups, enables versatile molecular recognition patterns critical to its bioactivity [1] [6].
Benzofuran derivatives have been recognized for over a century as privileged structural motifs in pharmacologically active natural products. Early investigations focused on simple furanocoumarins like psoralen (isolated in 1936), which laid groundwork for understanding benzofuran reactivity [6]. The mid-20th century witnessed the characterization of complex benzofuran lignans, exemplified by (–)-cubebin (1951) from Aristolochia species, which demonstrated analgesic properties [2] [7]. Structural evolution progressed with the discovery of dihydrobenzofuran variants, notably 2,3-dihydrobenzofuran neolignans from Machilus glaucescens in the 1990s, which exhibited potent antioxidant and anti-inflammatory effects [6]. This historical trajectory underscores a paradigm shift: reduced benzofurans like 2,3-dihydrobenzofuran-3,7-diol offer enhanced metabolic stability and target selectivity compared to their planar benzofuran counterparts, driving their prominence in modern drug discovery campaigns [1] [3].
Table 1: Evolution of Bioactive Benzofuran Natural Products
Era | Representative Compound | Biological Significance | Structural Class | |
---|---|---|---|---|
1930s–1950s | Psoralen | Photochemotherapy for skin disorders | Linear furanocoumarin | |
1950s–1970s | (–)-Cubebin | Analgesic and anti-inflammatory properties | Furan lignan | |
1980s–2000s | Decursivine/Heliannuols | Anticancer and allelopathic activities | Dihydrobenzofuran derivatives | |
2000s–Present | 2,3-Dihydrobenzofuran-3,7-diol | mPGES-1 inhibition and anti-inflammatory applications | Dihydroxylated dihydrobenzofuran | [1] [6] |
Within plant metabolism, 2,3-dihydrobenzofuran-3,7-diol functions as a pivotal intermediate in the oxidative coupling pathways yielding lignans and neolignans. Biosynthesis initiates with enantioselective dimerization of two coniferyl alcohol units, orchestrated by dirigent proteins (DIRs), which dictate stereoselective bond formation. The dirigent-mediated coupling generates pinoresinol (a furofuran lignan), which undergoes sequential reductions via pinoresinol/lariciresinol reductase (PLR) and secoisolariciresinol dehydrogenase (SIRD) to yield secoisolariciresinol and matairesinol [7].
2,3-Dihydrobenzofuran-3,7-diol emerges as a branch-point metabolite in neolignan biosynthesis through two key mechanisms:
This scaffold underpins diverse neolignan classes (NL1–NL15), including licarin A (isolated from Aristolochia pubescens), which features a 7-methoxy-3-hydroxy substitution pattern derivative of the diol [2]. The C3 and C7 hydroxyl groups enable subsequent glycosylations (e.g., via UDP-glucosyltransferases) or methylations, enhancing structural diversity and bioactivity.
Table 2: Natural Neolignans Derived from 2,3-Dihydrobenzofuran-3,7-diol
Neolignan | Plant Source | Structural Modifications | Biological Activity | |
---|---|---|---|---|
Licarin A | Aristolochia pubescens | 7-O-methylation, side-chain unsaturation | Antimicrobial | |
Ailanthoidol | Zanthoxylum ailanthoidos | C3 glycosylation, allyl side-chain | Antiviral and antioxidant | |
Kobusone | Aristolochia pubescens | C3 carbonyl formation, ring methylation | Cytotoxic | |
XH-14 | Salvia miltiorrhiza | Catechol formation, lactone fusion | Adenosine receptor antagonism | [2] [6] [7] |
The structural architecture of 2,3-dihydrobenzofuran-3,7-diol positions it as a high-value pharmacophore for targeted anti-inflammatory therapy, specifically through inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme catalyzes the terminal step in prostaglandin E₂ (PGE₂) biosynthesis, converting cyclooxygenase-derived PGH₂ to PGE₂—a key mediator of inflammation, pain, and tumorigenesis. Critically, mPGES-1 inhibition avoids gastrointestinal and cardiovascular liabilities associated with cyclooxygenase inhibitors (NSAIDs) by sparing other prostaglandin pathways [3] [5] [9].
Computational and biochemical studies reveal that 2,3-dihydrobenzofuran-3,7-diol derivatives inhibit mPGES-1 through:
Rational design leveraging this scaffold has yielded next-generation mPGES-1 inhibitors. Pharmacophore models (e.g., AAHNR: Hydrogen bond acceptor, aromatic ring, hydrophobic, negative ionizable) derived from natural dihydrobenzofurans enabled virtual screening of compound libraries. Top candidates like Compound 15643 exhibit submicromolar affinity (Kᵢ = 0.28 μM) by forming supplemental hydrogen bonds with Glu77 and Gln134, surpassing reference inhibitor 4U9 (-4.605 kcal/mol vs. -4.664 kcal/mol binding energy) [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: